molecular formula C23H20N4O3S B4616341 N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide

Cat. No. B4616341
M. Wt: 432.5 g/mol
InChI Key: FULBZBHPDMUYRQ-UHFFFAOYSA-N
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Description

N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide is a compound of interest due to its complex structure involving benzoyl and hydrazino functional groups, which suggests potential for varied chemical reactions and biological activities. Such compounds are often studied for their potential in drug development, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds closely related to N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide typically involves multi-step chemical processes including acylation, condensation, and cyclization reactions. For instance, compounds with similar structures have been synthesized through acylation of amino-thiobenzamide followed by cyclization under catalysis, demonstrating the complexity and versatility of synthetic routes available for such molecules (Hanusek et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity often features intramolecular hydrogen bonding, which can significantly influence the conformation and, consequently, the reactivity and interaction with biological targets. For example, X-ray diffraction studies have revealed detailed structural information, showcasing the importance of specific functional groups in maintaining molecular stability and dictating interaction capabilities (Khan et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on the synthesis of compounds with structural similarities to N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide, exploring their potential biological activities. For instance, the synthesis and characterization of bisthiourea and 5-Amino-4-benzoyl-1,2,4-triazol-3-thione complexes of Copper (II), Nickel, and Zinc were explored, indicating the possibility of biological evolution of these compounds (Fizer et al., 2016).

Antimicrobial Applications

Derivatives of N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide have been synthesized and tested for antimicrobial activity. Notably, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs against various bacterial and fungal strains (Desai et al., 2013).

Enzyme Inhibitory Activities

Novel N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, have been investigated as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These studies suggest the potential of these compounds in the development of molecular therapies for cancer (Rodrigues et al., 2016).

Antitumor and Anticancer Evaluation

Several 4-thiazolidinones with benzothiazole moiety have undergone antitumor screening, identifying compounds with anticancer activity on various cancer cell lines, highlighting the therapeutic potential of these derivatives (Havrylyuk et al., 2010).

properties

IUPAC Name

N-[[(4-benzamidobenzoyl)amino]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-7-9-17(10-8-15)21(29)25-23(31)27-26-22(30)18-11-13-19(14-12-18)24-20(28)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,28)(H,26,30)(H2,25,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULBZBHPDMUYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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